2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Description
2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal and Acid-Catalysed Rearrangements
Research into thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines, including mechanisms involving tautomerism and cleavage of the N–O bond, suggests a potential area of study for the reactivity and stability of similar compounds under varying conditions (Faragher & Gilchrist, 1979).
Synthesis of Chiral 1,3-Oxazinan-2-ones
The development of new synthesis methods for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives highlights a route for creating pharmaceutical compounds and amino alcohols, suggesting applications in drug synthesis and development (Ella-Menye et al., 2005).
Selective Oxidation of Steroidal Allylic Alcohols
The use of certain aromatic amines to selectively oxidize allylic hydroxyl groups of steroidal alcohols to α,β-unsaturated ketones points to the potential for specific chemical transformations in the synthesis of steroid-related compounds (Parish et al., 1984).
Synthesis and Antimicrobial Activities of Oxazine Derivatives
The synthesis and study of the antimicrobial activities of 1,3-oxazine amine derivatives through solvent-free cyclization suggest applications in developing new antimicrobial agents (Thirunarayan & Renuka, 2014).
Electrophilic Aminations with Oxaziridines
The transfer of NH groups to various nucleophiles by cyclohexanespiro-3'-oxaziridine, facilitating the synthesis of a wide range of compounds including azines and hydrazines, underscores the versatility of electrophilic amination in organic synthesis (Andreae & Schmitz, 1991).
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-13(17-16-9)18-12-8-10-4-2-3-5-11(10)14(12)15/h2-7,12,14H,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGNPKVGXUFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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